N,N-diethyl-2-(methylamino)acetamide
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Overview
Description
N,N-diethyl-2-(methylamino)acetamide: is an organic compound with the molecular formula C7H16N2O It is a derivative of acetamide and is characterized by the presence of both diethyl and methylamino groups attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(methylamino)acetamide typically involves the reaction of diethylamine with methylaminoacetaldehyde dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Diethylamine} + \text{Methylaminoacetaldehyde dimethyl acetal} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of N,N-diethylacetamide or other oxidized derivatives.
Reduction: Formation of simpler amines such as N,N-diethylamine.
Substitution: Formation of substituted acetamides with different functional groups.
Scientific Research Applications
N,N-diethyl-2-(methylamino)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethylacetamide: A similar compound with two methyl groups instead of diethyl groups.
N,N-Diethylacetamide: Lacks the methylamino group present in N,N-diethyl-2-(methylamino)acetamide.
N,N-Dimethylformamide: Another related compound with a formamide group instead of an acetamide group.
Uniqueness: this compound is unique due to the presence of both diethyl and methylamino groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N,N-diethyl-2-(methylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-9(5-2)7(10)6-8-3/h8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUYLAPWIXLSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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